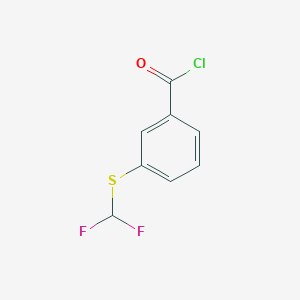

3-(Difluoromethylthio)Benzoyl Chloride

Description

Contextualizing Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, or acid chlorides, are a class of organic compounds characterized by the -COCl functional group. researchgate.net They are highly reactive derivatives of carboxylic acids and serve as powerful and versatile intermediates in organic synthesis. researchgate.netsci-hub.se Their heightened reactivity stems from the strong electron-withdrawing nature of both the oxygen and chlorine atoms, which renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles. sci-hub.se The chloride ion is an excellent leaving group, facilitating these substitution reactions. apolloscientific.co.uk

Historically, the primary utility of acyl chlorides has been in acylation reactions, most notably the formation of esters from alcohols, amides from amines (a reaction formally known as the Schotten-Baumann reaction), and in Friedel-Crafts acylations to introduce acyl groups to aromatic rings. researchgate.netsci-hub.sefiveable.me These transformations remain fundamental in both laboratory and industrial settings.

In contemporary synthesis, the role of acyl chlorides has expanded significantly. They are key players in the construction of complex molecular architectures and advanced materials. apolloscientific.co.uk Recent advancements include their use in transition-metal-catalyzed cross-coupling reactions, such as the acyl Suzuki cross-coupling, to form ketones with high functional group tolerance. smolecule.com Furthermore, modern photochemical methods have enabled the generation of acyl radicals from acyl chlorides, opening new pathways for carbon-carbon bond formation. smolecule.com Their utility also extends to material science, where they are used to functionalize surfaces, such as modifying amorphous carbon or carbon nanotubes to create materials with specific properties. apolloscientific.co.uktaylorandfrancis.com

Strategic Importance of Fluorinated Organosulfur Moieties in Chemical Sciences

The incorporation of fluorine and fluorinated groups into organic molecules is a cornerstone of modern medicinal, agrochemical, and materials science. taylorandfrancis.com This is due to the unique and profound effects that fluorine, the most electronegative element, can have on a molecule's physical, chemical, and biological properties. When combined with sulfur, another key element, the resulting fluoroalkylthio groups offer a powerful toolkit for molecular design.

The introduction of moieties like the trifluoromethylthio (-SCF₃) and difluoromethylthio (-SCF₂H) groups can dramatically alter a molecule's characteristics. These alterations include modifications to lipophilicity, metabolic stability, and binding interactions with biological targets. smolecule.com Consequently, the development of synthetic methods to install these groups is an area of intense research. researchgate.net

The difluoromethylthio (-SCF₂H) group has emerged as a particularly valuable substituent in drug discovery and agrochemical development. google.com Its growing importance is attributed to a unique combination of properties that can favorably modulate a lead compound's profile.

One of the key features of the -SCF₂H group is its ability to serve as a hydrogen bond donor . The hydrogen atom, activated by the two adjacent fluorine atoms, can participate in hydrogen bonding interactions with biological targets such as proteins. This can lead to enhanced binding affinity and selectivity.

While both the -SCF₂H and the more commonly studied trifluoromethylthio (-SCF₃) groups are potent electron-withdrawing groups that increase lipophilicity, they possess distinct electronic and steric profiles that can be strategically exploited. The -SCF₃ group is more lipophilic and a stronger electron-withdrawing group. In contrast, the -SCF₂H group, while still lipophilic and electron-withdrawing, retains a hydrogen atom capable of acting as a hydrogen bond donor, a feature absent in the -SCF₃ group.

The electronic influence of these substituents on an aromatic ring can be quantified using Hammett substituent constants (σ). These parameters provide a measure of the electron-donating or electron-withdrawing properties of a substituent. A higher positive value indicates a stronger electron-withdrawing effect.

| Substituent | Hammett Constant (σp) | Hansch Lipophilicity Parameter (π) | Key Features |

| -SCF₂H | 0.44 | ~1.01 | Strong electron-withdrawing; Lipophilic; Hydrogen bond donor |

| -SCF₃ | 0.50 | 1.44 | Very strong electron-withdrawing; Highly lipophilic; No H-bond donation |

| -CF₃ | 0.54 | 0.88 | Very strong electron-withdrawing; Lipophilic; No H-bond donation |

| -Cl | 0.23 | 0.71 | Moderately electron-withdrawing; Moderately lipophilic |

This table presents approximate and representative values compiled from various sources for comparative purposes. Actual values can vary slightly depending on the specific molecular context and measurement conditions.

This data illustrates that while -SCF₃ is more strongly electron-withdrawing and more lipophilic than -SCF₂H, the differences allow for fine-tuning of a molecule's properties. The choice between these groups allows a medicinal chemist to balance properties like metabolic stability, membrane permeability, and target binding.

Rationale for In-Depth Academic Investigation of 3-(Difluoromethylthio)Benzoyl Chloride

The focused investigation of this compound (CAS 261944-16-5) is driven by its potential as a versatile building block for introducing the valuable difluoromethylthio-phenyl motif into a wide range of molecular scaffolds. smolecule.com The rationale for its use is rooted in the combination of the highly reactive acyl chloride handle with the property-modulating -SCF₂H group.

The typical synthesis of this compound involves the reaction of 3-mercaptobenzoic acid with a difluoromethylating agent, such as difluorochloromethane (Freon 22), followed by the conversion of the resulting carboxylic acid to the acyl chloride using a reagent like thionyl chloride (SOCl₂). chemicalbook.com

While specific, high-profile applications of this compound in the synthesis of blockbuster drugs or widely used agrochemicals are not yet extensively documented in publicly accessible literature, its value is recognized by its inclusion in the catalogs of specialized chemical suppliers. apolloscientific.co.ukalfa-chemistry.com Its utility lies in its ability to readily react with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives, each bearing the strategically important -SCF₂H moiety. These derivatives are of significant interest for screening in drug discovery and materials science programs. The "meta" substitution pattern of the benzoyl chloride also provides a specific regioisomer for structure-activity relationship (SAR) studies, allowing researchers to probe the effect of substituent placement on a molecule's function.

Overview of Current Research Trends and Unexplored Potentials

The current research landscape in organofluorine chemistry is vibrant, with a continuous drive to develop new fluorinated building blocks and efficient methods for their incorporation into complex molecules. nih.govnih.gov A major trend is the move towards "late-stage functionalization," where fluorine-containing groups are introduced at the final stages of a synthesis, allowing for the rapid diversification of complex molecular scaffolds. scispace.com

Within this context, building blocks like this compound are highly relevant. While direct difluoromethylthiolation reactions are being developed, the use of pre-functionalized building blocks often remains a more practical and reliable strategy, especially on a larger scale. nih.gov

Unexplored Potentials:

Novel Bioactive Compounds: The systematic use of this compound to generate libraries of amides and esters for screening against a wider range of biological targets (e.g., kinases, proteases, GPCRs) remains a largely unexplored area with high potential for discovering new therapeutic agents.

Agrochemicals: The -SCF₂H group is present in some pesticides, and the use of this compound as a scaffold for new herbicides, fungicides, or insecticides is a promising, yet underdeveloped, avenue of research.

Materials Science: The incorporation of the difluoromethylthio-phenyl moiety into polymers or other materials could impart unique properties, such as altered hydrophobicity, thermal stability, or refractive index. The reactivity of the acyl chloride group makes it an ideal handle for polymerization or surface modification, an area that warrants further investigation.

Catalytic Methodologies: While the compound is a classic reagent for nucleophilic acyl substitution, exploring its use in newer, catalytic reaction pathways, such as decarbonylative couplings or photoredox-mediated reactions, could unlock novel synthetic transformations. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethylsulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2OS/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWSFTJAJPGBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SC(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378922 | |

| Record name | 3-(Difluoromethylthio)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261944-16-5 | |

| Record name | 3-(Difluoromethylthio)Benzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 3 Difluoromethylthio Benzoyl Chloride

Precursor Synthesis and Functional Group Introduction

The primary precursor for 3-(difluoromethylthio)benzoyl chloride is 3-(difluoromethylthio)benzoic acid. The synthesis of this intermediate is a critical step that involves the precise installation of the difluoromethylthio group onto a benzoic acid scaffold.

A documented route to 3-(difluoromethylthio)benzoic acid starts from 3-mercaptobenzoic acid. chemicalbook.com In this procedure, 3-mercaptobenzoic acid is treated with difluorochloromethane (Freon 22) in a solution of dioxane and water, with sodium hydroxide (B78521) serving as the base. The reaction mixture is heated, and the difluorochloromethane gas is bubbled through it for several hours. chemicalbook.com During this process, additional base is added to maintain the reaction conditions. chemicalbook.com Following the reaction, the dioxane is removed, and the mixture is acidified with concentrated hydrochloric acid. The crude product, containing a mixture of the desired 3-(difluoromethylthio)benzoic acid and the starting material, is then extracted and can be used in the subsequent step without extensive purification. chemicalbook.com

The introduction of the difluoromethylthio group is a key transformation in modern organofluorine chemistry. nih.govrsc.org This group is valued because it can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl and thiol groups, potentially enhancing a molecule's binding selectivity and metabolic stability. acs.orgnih.govcas.cn Several strategies have been developed for this purpose. acs.orgnih.gov

One of the most conventional methods for creating an aryl-SCF₂H bond is the difluoromethylation of a pre-existing thiol group. acs.orgnih.gov This approach involves reacting an aryl thiol (thiophenol) or its corresponding thiolate with a reagent that serves as a source of a difluoromethyl group. rsc.orgacs.org

A common strategy utilizes a difluorocarbene (:CF₂) precursor. rsc.orgacs.org The thiolate anion acts as a nucleophile, attacking the difluorocarbene intermediate. cas.cn This method, while effective, often requires strong basic conditions to generate the thiolate and the carbene, which may not be compatible with all functional groups. cas.cn A bench-stable S-(difluoromethyl)sulfonium salt has been developed as a difluorocarbene precursor for the difluoromethylation of thiophenols in the presence of a mild base like lithium hydroxide, offering a more practical alternative. acs.org

| Reactant Type | Reagent/Precursor | Key Features |

| Thiophenols | Difluorocarbene (:CF₂) precursors | Nucleophilic attack by thiolate on the carbene. rsc.orgcas.cn |

| Thiophenols | S-(Difluoromethyl)sulfonium salt | Bench-stable reagent, uses a mild base. acs.org |

A related and classical strategy involves the direct insertion of a difluoromethyl carbene into the sulfur-hydrogen (S-H) bond of a thiol. acs.orgnih.gov This reaction circumvents the need to pre-form a thiolate, although the generation of the difluorocarbene intermediate is still required. cas.cn This transformation is a powerful tool for forming C-S bonds. rsc.org Recent advancements have explored visible-light-induced methods for generating carbenes from diazo compounds, which can then undergo S-H insertion with thiols under mild, metal-free conditions. researchgate.net This photochemical approach offers high selectivity compared to thermally generated carbenes. researchgate.net

| Substrate | Carbene Source | Conditions | Outcome |

| Thiophenols | Diazo compounds | Visible light irradiation | Direct S-H bond insertion. researchgate.net |

| Aryl/Alkyl Mercaptans | α-Diazoester | Biocatalysis (engineered myoglobin) | Formation of thioethers via S-H insertion. rsc.org |

To overcome the limitations of methods requiring harsh conditions, direct nucleophilic difluoromethylthiolation reagents have been developed. nih.govcas.cn These reagents are designed to deliver the "SCF₂H" anion or its equivalent to an electrophilic substrate.

A key breakthrough in this area was the development of the silver-based reagent, [(SIPr)Ag(SCF₂H)] (where SIPr is a bulky N-heterocyclic carbene ligand). rsc.orgcas.cn This complex can be synthesized from the corresponding silver-difluoromethyl complex and sulfur. cas.cn It serves as an effective nucleophilic difluoromethylthiolating agent for reactions like the Sandmeyer-type difluoromethylthiolation of aryl diazonium salts, which proceeds under mild, copper-catalyzed conditions and tolerates a variety of functional groups. cas.cn This approach allows for the direct installation of the -SCF₂H group onto an aromatic ring system. rsc.org

| Reagent | Substrate | Conditions | Significance |

| [(SIPr)Ag(SCF₂H)] | Aryl diazonium salts | Copper catalyst, mild conditions | Direct nucleophilic difluoromethylthiolation. cas.cn |

Methodologies for Installing the Difluoromethylthio Group onto Aromatic Scaffolds

Transformation of Carboxylic Acid Precursors to Acyl Chloride

The final step in the synthesis is the conversion of the 3-(difluoromethylthio)benzoic acid precursor into the more reactive this compound. This transformation is a standard procedure in organic synthesis, typically achieved using a chlorinating agent.

A specific method involves treating the crude 3-(difluoromethylthio)benzoic acid with thionyl chloride in a solvent such as toluene. chemicalbook.com The reaction mixture is heated, typically at 100°C, for about an hour. chemicalbook.com After the reaction is complete, the solvent and excess thionyl chloride are removed by evaporation under reduced pressure to yield the crude acyl chloride. chemicalbook.com This product is often used directly in subsequent reactions without further purification. chemicalbook.com The carboxylic acid group can also be converted to an acyl chloride for use in reactions like nucleophilic substitution or Friedel-Crafts acylation. ossila.com

| Starting Material | Reagent | Solvent | Conditions | Product |

| 3-(Difluoromethylthio)benzoic Acid | Thionyl chloride | Toluene | 100°C, 1 hour | This compound chemicalbook.com |

Utilization of Thionyl Chloride for Carboxylic Acid Chlorination

A primary and widely used method for preparing benzoyl chlorides from their corresponding benzoic acids is treatment with thionyl chloride (SOCl₂). atamanchemicals.com This reaction is effective for converting 3-(difluoromethylthio)benzoic acid into this compound. chemicalbook.com

In a typical procedure, crude 3-(difluoromethylthio)benzoic acid is reacted with thionyl chloride in a solvent such as toluene. chemicalbook.com The mixture is heated, often to around 100°C, for a period of time, typically one hour, to ensure the reaction goes to completion. chemicalbook.com During the reaction, the hydroxyl group of the carboxylic acid is replaced by a chloride ion, forming the acyl chloride and releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. youtube.com After the reaction is complete, the solvent and any excess thionyl chloride are removed by evaporation or distillation to yield the crude benzoyl chloride product. chemicalbook.comresearchgate.net The reaction should be conducted in a fume hood due to the evolution of toxic gases. researchgate.net For many applications, the crude product is of sufficient purity to be used in subsequent steps without further purification. chemicalbook.com

Application of Oxalyl Chloride in Acyl Halide Formation

Oxalyl chloride ((COCl)₂) serves as another effective reagent for the conversion of carboxylic acids to acyl chlorides, often favored for its milder reaction conditions and the formation of solely gaseous byproducts (CO, CO₂, and HCl). A general procedure involves dissolving the carboxylic acid in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) and adding a few drops of dimethylformamide (DMF) to act as a catalyst. chemicalbook.com

The solution is typically cooled in an ice-water bath before the dropwise addition of oxalyl chloride (usually 1.2 equivalents). chemicalbook.com After the addition, the mixture is allowed to warm to room temperature and stirred for several hours to complete the conversion. chemicalbook.com The solvent is then evaporated to afford the crude acyl chloride. chemicalbook.com This method is highly effective for preparing various benzoyl chloride derivatives, including fluorinated analogues like 4-(trifluoromethylthio)benzoyl chloride. chemicalbook.com In one documented instance, using oxalyl chloride with dry sodium benzoate (B1203000) in benzene (B151609) yielded 97% of benzoyl chloride after distillation. prepchem.com

Optimization of Reaction Conditions and Reagent Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired benzoyl chloride. The choice of chlorinating agent, solvent, catalyst, and temperature all play significant roles.

Catalysts: The conversion of benzoic acids to benzoyl chlorides using thionyl chloride or oxalyl chloride can be significantly accelerated by the use of a catalytic amount of dimethylformamide (DMF). google.com

Reagent Stoichiometry: An excess of the chlorinating agent is often used to drive the reaction to completion. For instance, when using thionyl chloride, a molar equivalent of 1.1 to 1.3 can be employed. researchgate.net Following the reaction, this excess must be removed, typically by distillation under reduced pressure. researchgate.net

Temperature Control: Reactions with thionyl chloride may require heating to proceed at a practical rate, with temperatures around 100°C being common. chemicalbook.com In contrast, reactions with oxalyl chloride are often initiated at cooler temperatures (0°C) before being allowed to proceed at room temperature. chemicalbook.com

Role of Amines: The addition of a tertiary amine, such as triethylamine (B128534) (Et₃N), can facilitate the reaction when using thionyl chloride. rsc.org In one study, adding thionyl chloride to a mixture of the carboxylic acid and triethylamine in a solvent resulted in a rapid conversion to the benzoyl chloride, whereas the reaction was significantly slower without the amine. rsc.org The order of reagent addition can also be critical; adding the carboxylic acid to a pre-mixed solution of the amine and chlorinating agent may improve yields. rsc.org

Table 1: Comparison of Chlorination Methods for Benzoyl Chloride Synthesis

| Reagent | Typical Solvent | Catalyst | Temperature | Key Features |

|---|---|---|---|---|

| Thionyl Chloride | Toluene, Dichloromethane | DMF (optional) | Room Temp. to 100°C | Byproducts are gaseous (SO₂, HCl); may require heat. chemicalbook.comresearchgate.net |

| Oxalyl Chloride | Dichloromethane, Benzene | DMF (catalytic) | 0°C to Room Temp. | Milder conditions; all byproducts are gaseous (CO, CO₂, HCl). chemicalbook.com |

| Phosphorus Pentachloride | None (neat) | None | Exothermic, then heat | Highly reactive; produces solid byproduct (POCl₃). atamanchemicals.com |

Novel Synthetic Pathways to this compound

The synthesis of this compound fundamentally relies on the successful preparation of its precursor, 3-(difluoromethylthio)benzoic acid. A documented pathway to this precursor begins with 3-mercaptobenzoic acid. chemicalbook.com

The synthesis involves dissolving 3-mercaptobenzoic acid in a solution of dioxane and aqueous sodium hydroxide. chemicalbook.com The mixture is heated to approximately 60°C, and difluorochloromethane gas (Freon 22) is bubbled through the solution for several hours. chemicalbook.com During this process, additional sodium hydroxide is added to maintain basic conditions. chemicalbook.com The difluoromethyl group (CHF₂) is installed at the sulfur atom via a nucleophilic substitution reaction. After the reaction, the dioxane is removed by evaporation, and the remaining aqueous solution is acidified with concentrated hydrochloric acid to precipitate the crude 3-(difluoromethylthio)benzoic acid. chemicalbook.com The crude acid is then extracted with an organic solvent like ethyl acetate. chemicalbook.com This crude product is then converted to the final this compound using standard chlorination methods as described previously. chemicalbook.com

Synthesis of Analogous Fluorinated Benzoyl Chlorides for Comparative Studies

The methodologies used to synthesize this compound can be compared with those for other structurally related fluorinated benzoyl chlorides.

Synthesis of 3-(Trifluoromethyl)Benzoyl Chloride Analogues

3-(Trifluoromethyl)benzoyl chloride (CAS 2251-65-2) is a common intermediate in the synthesis of pharmaceuticals and agrochemicals. innospk.comgoogle.com While it can be prepared by the standard method of treating 3-(trifluoromethyl)benzoic acid with thionyl chloride, other routes exist. google.com

One alternative synthesis starts from 3'-(trifluoromethyl)acetophenone (B147564). chemicalbook.com In this method, the acetophenone (B1666503) is reacted with sulfur monochloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂) in the presence of pyridine (B92270) and chlorobenzene (B131634) as a solvent. chemicalbook.com The mixture is heated to 132°C for an extended period, resulting in the formation of 3-(trifluoromethyl)benzoyl chloride in high yield (87% as determined by NMR). chemicalbook.com

Synthesis of 4-(Trifluoromethylthio)Benzoyl Chloride Analogues

4-(Trifluoromethylthio)benzoyl chloride (CAS 330-14-3) is another valuable building block used in the creation of fluorinated compounds. chemimpex.com Its synthesis from 4-(trifluoromethylthio)benzoic acid provides a direct comparison of synthetic methodologies.

A general procedure for its preparation involves dissolving the corresponding carboxylic acid in anhydrous dichloromethane, adding a catalytic quantity of DMF, and cooling the solution in an ice-water bath. chemicalbook.com Oxalyl chloride is then added dropwise, and the reaction is stirred for several hours at room temperature. chemicalbook.com Evaporation of the solvent yields the crude 4-(trifluoromethylthio)benzoyl chloride, which is often used directly in the next synthetic step. chemicalbook.com

Table 2: Synthesis of Analogous Fluorinated Benzoyl Chlorides

| Target Compound | Starting Material | Reagents | Solvent | Yield |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzoyl Chloride | 3'-(Trifluoromethyl)acetophenone | S₂Cl₂, SO₂Cl₂, Pyridine | Chlorobenzene | 87% chemicalbook.com |

| 4-(Trifluoromethylthio)benzoyl Chloride | 4-(Trifluoromethylthio)benzoic acid | Oxalyl chloride, DMF | Dichloromethane | Not specified, but used directly chemicalbook.com |

Synthesis of Other Polyfluorinated Benzoyl Chlorides

The synthesis of polyfluorinated benzoyl chlorides encompasses a variety of methods, often tailored to the specific fluorine substitution pattern on the benzene ring. These compounds are valuable intermediates in pharmaceuticals and materials science. ossila.com The strategies generally involve either building the molecule from an already fluorinated precursor or introducing the fluorine-containing group at a key stage.

A common approach is the conversion of a corresponding polyfluorinated benzoic acid to its acyl chloride derivative using standard chlorinating agents like thionyl chloride or oxalyl chloride. wikipedia.orggoogle.com For example, 3-(trifluoromethyl)benzoic acid can be converted to 3-(trifluoromethyl)benzoyl chloride. google.com The synthesis of the precursor acid itself can be achieved through various routes, such as the hydrolysis of 1,3-bis-(trichloromethyl)benzene followed by fluorination, or the hydrolysis of 3-(trichloromethyl)benzotrifluoride. google.comgoogle.com

Another significant strategy is halogen exchange (HALEX), where a non-fluorine halogen is replaced by fluoride (B91410). A historic example is the synthesis of benzoyl fluoride from benzoyl chloride using potassium bifluoride. wikipedia.org More advanced applications of this principle are used for complex molecules. For instance, trifluoromethylbenzoyl chloride can be produced by reacting 3-trichloromethylbenzoyl chloride with anhydrous hydrogen fluoride (HF) in the presence of a catalyst like antimony pentachloride. google.com This method starts from commodity chemicals like xylene, which is first chlorinated to form trichloromethylbenzene derivatives. google.com A variation involves the reaction between a trifluoromethylbenzoyl fluoride and a trichloromethylbenzoyl chloride, catalyzed by a halogen transfer catalyst, to yield the desired trifluoromethylbenzoyl chloride. prepchem.com

Direct synthesis from other functionalized aromatic compounds is also employed. One reported method for preparing 3-(trifluoromethyl)benzoyl chloride involves treating 3'-(trifluoromethyl)acetophenone with a combination of disulfur (B1233692) dichloride (S₂Cl₂) and sulfuryl chloride (SO₂Cl₂) in chlorobenzene. chemicalbook.com

Table 2: Selected Synthetic Methods for Polyfluorinated Benzoyl Chlorides

| Product | Starting Material | Key Reagents | Methodology | Source |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzoyl Chloride | 3-(Trifluoromethyl)benzoic Acid | Thionyl Chloride (SOCl₂) | Acid Chlorination | google.com |

| 3-(Trifluoromethyl)benzoyl Chloride | 3-Trichloromethylbenzoyl Chloride | Hydrogen Fluoride (HF), Antimony Pentachloride (SbCl₅) | Halogen Exchange | google.com |

| 3-(Trifluoromethyl)benzoyl Chloride | 3'-(Trifluoromethyl)acetophenone | Disulfur Dichloride (S₂Cl₂), Sulfuryl Chloride (SO₂Cl₂) | Direct Synthesis | chemicalbook.com |

| Trifluoromethylbenzoyl Chloride (general) | Trifluoromethylbenzoyl Fluoride, Trichloromethylbenzoyl Chloride | Halogen Transfer Catalyst | Halogen Exchange | prepchem.com |

| Benzoyl Fluoride | Benzoyl Chloride | Potassium Bifluoride (KHF₂) | Halogen Exchange | wikipedia.orgorgsyn.org |

These synthetic routes highlight the versatility of modern organic chemistry in accessing a wide range of fluorinated building blocks essential for various applications.

Chemical Reactivity and Transformational Chemistry of 3 Difluoromethylthio Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent feature of 3-(Difluoromethylthio)benzoyl chloride's reactivity is its susceptibility to nucleophilic attack at the carbonyl carbon. This leads to the substitution of the chloride, a good leaving group, by a range of nucleophiles to form various carboxylic acid derivatives. smolecule.comwikipedia.org

This compound readily reacts with primary and secondary amines to yield the corresponding amides. This transformation, often performed under Schotten-Baumann conditions, typically involves an aprotic solvent and a base (like triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride (HCl) byproduct. fishersci.co.ukhud.ac.uk The reaction proceeds rapidly, often at room temperature. fishersci.co.uk The general protocol involves adding the acyl chloride to a solution of the amine and a base. hud.ac.uk This method is broadly applicable for synthesizing a wide array of amides, which are crucial structures in pharmaceuticals and materials science. nih.gov

Interactive Data Table: Examples of Amidation Reactions

| Amine Reactant | Base | Solvent | Product | Typical Yield |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | Triethylamine | Dichloromethane (B109758) (DCM) | N-Alkyl-3-(difluoromethylthio)benzamide | Good to Excellent |

| Secondary Amine (R₂-NH) | Pyridine (B92270) | Tetrahydrofuran (THF) | N,N-Dialkyl-3-(difluoromethylthio)benzamide | Good to Excellent |

| Aniline | Triethylamine | Cyrene™ | N-Phenyl-3-(difluoromethylthio)benzamide | Good |

Note: The data in this table is representative of general amidation reactions of benzoyl chlorides and is applicable to this compound based on established chemical principles. fishersci.co.ukhud.ac.uk

The reaction of this compound with alcohols and phenols provides a direct route to the corresponding esters. nih.gov Alcohols typically react readily with acyl chlorides to form esters. wikipedia.org Phenols, being less nucleophilic than alcohols, can also be esterified, though sometimes requiring activation of the phenol (B47542) to its more reactive phenoxide form using a base like sodium hydroxide (B78521). libretexts.org The synthesis of ethyl 3-(difluoromethylthio)benzoate has been documented by reacting the crude this compound with ethanol (B145695) in the presence of triethylamine, achieving a high yield. chemicalbook.com Various catalysts, such as TiO₂, can also facilitate the esterification of phenols with benzoyl chlorides under solvent-free conditions. niscpr.res.in

Interactive Data Table: Examples of Esterification Reactions

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Triethylamine, Ice-water bath to RT, 3h | Ethyl 3-(difluoromethylthio)benzoate | 84% | chemicalbook.com |

| Primary Alcohol (R-OH) | Pyridine, RT | Alkyl 3-(difluoromethylthio)benzoate | Good to Excellent | wikipedia.org |

| Phenol | TiO₂ (catalyst), 25°C, Solvent-free | Phenyl 3-(difluoromethylthio)benzoate | High | niscpr.res.in |

Note: Data for general primary alcohols and phenol are based on established reactivity for benzoyl chlorides. wikipedia.orgniscpr.res.in

Analogous to esterification, this compound can react with thiols (mercaptans) to form thioesters. Thioesters are important functional groups in biochemistry and are susceptible to attack by various nucleophiles. nih.gov The reaction involves the nucleophilic attack of the thiol on the electrophilic carbonyl carbon of the acyl chloride. While specific examples for this compound are not detailed in the provided context, the general reactivity of acyl chlorides with thiols is a well-established transformation. The reaction is often facilitated by a base to deprotonate the thiol, increasing its nucleophilicity.

Like other acyl chlorides, this compound is sensitive to moisture and reacts with water in a hydrolysis reaction to yield 3-(Difluoromethylthio)benzoic acid and hydrochloric acid. wikipedia.org This reaction is typically rapid and is a common consideration when handling and storing the compound. The mechanism can vary, but for benzoyl chlorides, it can proceed through pathways where water acts as a nucleophile, sometimes assisted by a second water molecule acting as a general base catalyst. mdpi.com The formation of 3-(Difluoromethylthio)benzoic acid is a key step in the synthesis of the acyl chloride itself, which is often prepared by treating the carboxylic acid with a chlorinating agent like thionyl chloride. chemicalbook.com

Electrophilic Aromatic Substitution Reactions Mediated by the Acyl Chloride Moiety

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions. masterorganicchemistry.comlibretexts.org In this type of electrophilic aromatic substitution, the acyl chloride reacts with an aromatic compound (like benzene (B151609) or a substituted derivative) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). wikipedia.orgmasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom, activating the acyl chloride and generating a highly electrophilic acylium ion (or a related complex). masterorganicchemistry.com This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a diaryl ketone. For example, reacting this compound with benzene would yield 3-(difluoromethylthio)benzophenone. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing complex ketone structures. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

The acyl chloride functional group of this compound can participate in various metal-catalyzed cross-coupling reactions. While specific examples involving this exact molecule are not extensively detailed, the reactivity of acyl chlorides is well-documented in this context. For instance, palladium-catalyzed and nickel-catalyzed reactions are common. mit.edunih.gov Nickel catalysts, in particular, are used for the cross-coupling of aryl chlorides with various partners. nih.gov One potential reaction is the nickel-catalyzed reductive cross-coupling with other halides. For example, nickel catalysis enables the difluoromethylation of aryl chlorides using chlorodifluoromethane (B1668795) (ClCF₂H), proceeding through a radical pathway under mild conditions. nih.gov While this describes the introduction of a -CF₂H group, similar principles of oxidative addition and reductive elimination could apply to reactions involving the C-Cl bond of the acyl chloride in this compound with suitable organometallic reagents.

Radical Reactions and Single Electron Transfer Processes Involving the Acyl Chloride Group

The acyl chloride moiety of this compound is susceptible to single electron transfer (SET) processes, which can initiate radical reactions. Although direct studies on this specific compound are not prevalent, the behavior of benzoyl chloride under various radical-generating conditions provides a strong model for its reactivity.

Electron pulse radiolysis studies on benzoyl chloride in solution have shown that it can accept an electron to form a transient radical anion. rsc.orgresearchgate.net This species is unstable and rapidly dissociates, eliminating a chloride ion to generate a benzoyl radical. rsc.org This process is a key step in initiating further radical reactions.

Table 1: Key Processes in Radical Generation from Benzoyl Chloride (Analogous to this compound)

| Step | Reaction | Rate Constant (k) | Notes |

| Electron Transfer | Benzoyl Chloride + e⁻ → [Benzoyl Chloride]•⁻ | ~3 x 10¹⁰ dm³ mol⁻¹ s⁻¹ | Formation of a transient radical anion. rsc.org |

| Dissociation | [Benzoyl Chloride]•⁻ → Benzoyl Radical + Cl⁻ | 3 x 10⁶ s⁻¹ | Generation of the key reactive benzoyl radical species. rsc.org |

| Oxygen Trapping | Benzoyl Radical + O₂ → Benzoylperoxy Radical | 1.6 x 10⁹ dm³ mol⁻¹ s⁻¹ | In the presence of oxygen, the benzoyl radical is rapidly trapped. rsc.org |

The generation of the 3-(difluoromethylthio)benzoyl radical would be a critical intermediate in various synthetic transformations. For instance, in the presence of suitable radical traps like alkenes, this acyl radical could participate in addition reactions, forming new carbon-carbon bonds. The difluoromethylthio group is expected to be stable under these conditions and would be incorporated into the final product, offering a route to complex molecules bearing this unique functional group.

Furthermore, single electron transfer processes can be initiated photochemically. While direct photolysis of acyl chlorides to form acyl radicals is known, the efficiency can be low. However, the formation of electron donor-acceptor (EDA) complexes can facilitate these transformations under milder, visible-light-promoted conditions. nih.gov This suggests that this compound could potentially undergo SET-mediated reactions in the presence of suitable electron donors and light, expanding its utility in radical chemistry.

Derivatization Strategies for Advanced Chemical Probes and Conjugates

The high reactivity of the acyl chloride group makes this compound an excellent reagent for the derivatization of various nucleophiles, a cornerstone for the development of advanced chemical probes and bioconjugates. The core principle of these derivatizations is the nucleophilic acyl substitution, where the chlorine atom is replaced by a nucleophilic group from a target molecule. smolecule.comnih.gov

This strategy is widely employed in metabolomics and proteomics to enhance the analytical detection of small molecules and to label biomolecules for functional studies. nih.govchromatographyonline.comnih.govgeomar.de The reaction of this compound with primary and secondary amines, phenols, and thiols proceeds readily, typically under mild basic conditions (Schotten-Baumann reaction), to form stable amides, esters, and thioesters, respectively. chromatographyonline.com

The incorporation of the 3-(difluoromethylthio)benzoyl group can serve several purposes in the design of chemical probes:

Reporter Group: The difluoromethyl group (CF₂H) can be used as a unique spectroscopic tag for ¹⁹F NMR studies, allowing for the sensitive and selective detection of the labeled molecule in complex biological mixtures.

Modulation of Properties: The lipophilicity and electronic properties of the target molecule are altered upon derivatization, which can be exploited to improve chromatographic separation, enhance mass spectrometric ionization, or modify biological activity. chromatographyonline.com

Bio-orthogonal Handle: While the benzoyl chloride itself is not bio-orthogonal, the resulting amide or ester can be part of a larger chemical probe that contains a separate bio-orthogonal handle for subsequent ligation reactions.

Table 2: Representative Derivatization Reactions for Probe and Conjugate Synthesis

| Nucleophile | Functional Group | Product | Typical Reaction Conditions | Application |

| Amine | R-NH₂ | Amide | Aqueous base (e.g., NaHCO₃) or organic base (e.g., pyridine, triethylamine) in an aprotic solvent. | Labeling of amino acids, peptides, proteins, and neurotransmitters for LC-MS analysis. nih.govnih.govgeomar.de |

| Phenol | Ar-OH | Ester | Aqueous base or organic base. | Modification of tyrosine residues in peptides or other phenolic compounds. chromatographyonline.com |

| Thiol | R-SH | Thioester | Mild base. | Labeling of cysteine residues in peptides and proteins. nih.gov |

For the creation of advanced bioconjugates, this compound could be used to link the 3-(difluoromethylthio)benzoyl moiety to a biomolecule, such as a protein or a nucleic acid, that has been functionalized with a primary amine or a thiol. This approach allows for the site-specific introduction of this group, enabling studies on drug-target interactions, protein localization, and other biological processes. The stability of the resulting amide or thioester bond is crucial for the utility of these conjugates in biological systems. nih.gov The development of specialized benzoyl chloride derivatives for negative ion chemical ionization mass spectrometry further highlights the tunability of this class of reagents for specific analytical applications. nih.gov

Mechanistic Insights and Reaction Pathway Elucidation

Investigation of Nucleophilic Acyl Substitution Mechanisms

The primary reaction pathway for 3-(Difluoromethylthio)Benzoyl Chloride is nucleophilic acyl substitution. smolecule.com This is a characteristic reaction of carboxylic acid derivatives, particularly the highly reactive acid chlorides. libretexts.org The mechanism proceeds in a two-step addition-elimination sequence. libretexts.org

A typical example is the reaction of this compound with an alcohol, such as ethanol (B145695), to form the corresponding ester, ethyl 3-(difluoromethylthio)benzoate. chemicalbook.com Similarly, it can react with other nucleophiles, like amines, to yield amides. smolecule.com The general mechanism is consistent across various nucleophiles, with the primary difference being the nature of the attacking species. libretexts.org

Catalytic Roles of Bases and Lewis Acids in Promoting Reactions

The efficiency of nucleophilic acyl substitution reactions involving this compound can be significantly enhanced through catalysis. Both bases and acids can play crucial roles in promoting these transformations.

Base Catalysis: In reactions with neutral nucleophiles like alcohols or amines, a base is often added to the reaction mixture. For instance, in the synthesis of ethyl 3-(difluoromethylthio)benzoate from this compound and ethanol, a base such as triethylamine (B128534) is used. chemicalbook.com The primary role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. By scavenging the acid, the base prevents the protonation of the nucleophile (rendering it non-nucleophilic) and drives the reaction equilibrium toward the formation of the product.

Lewis Acid Catalysis: While less commonly required for highly reactive acid chlorides, Lewis acids can act as catalysts by activating the acyl group. A Lewis acid can coordinate with the carbonyl oxygen atom. This coordination increases the polarization of the carbonyl group, making the carbonyl carbon even more electrophilic and thus more susceptible to attack by weak nucleophiles. mdpi.com This activation lowers the energy barrier for the formation of the tetrahedral intermediate. byjus.com While specific applications of Lewis acid catalysis for this compound are not extensively detailed, the principle is a cornerstone of electrophilic activation in organic chemistry. Catalysts such as bismuth(III) salts have been shown to activate thionyl chloride for related transformations, illustrating the potential of this approach. researchgate.netresearchgate.net

Elucidation of Radical Intermediates and Propagation Pathways in Fluorine Chemistry

Beyond the ionic pathways of nucleophilic substitution, the difluoromethylthio (-SCF2H) group can participate in radical chemistry under specific conditions. While the benzoyl chloride itself typically reacts via ionic mechanisms, the fluorine-containing substituent offers alternative transformation possibilities, particularly through electrochemical methods.

Studies on analogous compounds, such as bromodifluoromethyl phenyl sulfide, have shown that one-electron reduction can generate a reactive (phenylthio)difluoromethyl radical. beilstein-journals.org This radical intermediate can then undergo several propagation steps. A primary pathway involves the abstraction of a hydrogen atom from the solvent (e.g., acetonitrile) to form a difluoromethyl phenyl sulfide. beilstein-journals.org

Alternatively, the radical intermediate can be further reduced to an anion. This anionic species can then undergo other reactions, such as the elimination of difluorocarbene. beilstein-journals.org In the presence of radical trapping agents like styrenes, the initially formed radical can add across the double bond, leading to more complex adducts. beilstein-journals.org These findings suggest that under reductive conditions, this compound could potentially generate a 3-(carboxyl)phenylthio(difluoromethyl) radical, opening pathways to products not accessible through standard nucleophilic acyl substitution.

Kinetic and Thermodynamic Aspects of Reactivity

Thermodynamic Factors:

Leaving Group Ability: The reactivity of carboxylic acid derivatives is inversely related to the basicity of the leaving group. byjus.com The chloride ion (Cl⁻) is a very weak base, as its conjugate acid, HCl, is a strong acid. This makes chloride an excellent leaving group, thermodynamically favoring its departure from the tetrahedral intermediate. byjus.com

Kinetic Factors: The low activation energy barrier resulting from the aforementioned thermodynamic properties leads to a high reaction rate. libretexts.org Reactions with acyl chlorides are often rapid and can typically be performed at room temperature without the need for aggressive heating. youtube.com Kinetic studies on related benzoyl chlorides often show complex behavior depending on reaction conditions, sometimes involving concurrent reaction pathways. researchgate.net

| Acyl Derivative (R-CO-Y) | Leaving Group (Y⁻) | Conjugate Acid (H-Y) | pKa of H-Y | Reactivity |

|---|---|---|---|---|

| Acyl Chloride | Cl⁻ | HCl | -7 | Very High |

| Acid Anhydride | RCOO⁻ | RCOOH | ~4.8 | High |

| Ester | RO⁻ | ROH | ~16 | Moderate |

| Amide | NH₂⁻ | NH₃ | ~38 | Low |

Applications in Medicinal Chemistry and Pharmaceutical Research

Design and Synthesis of Bioactive Molecules Incorporating the 3-(Difluoromethylthio)Benzoyl Moiety

The 3-(difluoromethylthio)benzoyl moiety is incorporated into molecules to leverage the specific physicochemical properties conferred by the difluoromethylthio (-SCF2H) group. The design strategy often involves using 3-(Difluoromethylthio)Benzoyl Chloride as a starting reagent to acylate nucleophiles like amines or alcohols, thereby forming stable amide or ester linkages within a larger target molecule. This approach allows for the direct introduction of the 3-(difluoromethylthio)phenyl group, which can serve as a key pharmacophore or a modulating part of a lead compound.

The synthesis of molecules containing this moiety often begins with the preparation of 3-(difluoromethylthio)benzoic acid. For instance, a common route involves the reaction of 3-mercaptobenzoic acid with a difluorocarbene source, such as difluorochloromethane (Freon 22), under basic conditions. chemicalbook.com The resulting 3-(difluoromethylthio)benzoic acid is then converted to the more reactive this compound by treatment with a chlorinating agent like thionyl chloride. chemicalbook.com This activated acid chloride is then ready to be used in subsequent reactions to build more complex bioactive molecules. chemicalbook.comsmolecule.com Its utility as a building block is significant for creating new chemical entities with potential therapeutic effects. smolecule.com

Influence of the Difluoromethylthio Group on Biological Activity and Pharmacokinetic Profiles

The introduction of fluorine and fluorinated groups is a primary strategy in modern drug design to enhance a molecule's pharmacological profile. alfa-chemistry.com The -SCF2H group, in particular, has emerged as a valuable substituent for fine-tuning a drug candidate's properties. researchgate.netresearchgate.net

The difluoromethylthio group can significantly influence a molecule's metabolic stability and lipophilicity, two critical parameters for drug efficacy and disposition (ADME). nih.govresearchgate.net

Lipophilicity : Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is crucial for membrane permeability and bioavailability. nih.gov The -SCF2H group is considered lipophilic and can act as a hydrogen bond donor. researchgate.netnih.gov However, its lipophilicity is more nuanced compared to the more common trifluoromethyl (-CF3) or trifluoromethylthio (-SCF3) groups. It offers a moderate increase in lipophilicity, providing medicinal chemists with a tool for the subtle adjustment of a compound's properties. alfa-chemistry.com For instance, the experimental change in logP when replacing a methyl group with a difluoromethyl group (ΔlogP) ranges from -0.1 to +0.4, allowing for fine-tuning. nih.govfigshare.com This modulation is critical, as excessively high lipophilicity can lead to poor solubility and non-specific binding. researchgate.net

| Functional Group | Lipophilicity Contribution (Hansch Parameter π) | Comment |

|---|---|---|

| -CH3 (Methyl) | 0.56 | Reference group |

| -SCF2H (Difluoromethylthio) | 0.68 | Slightly more lipophilic than methyl |

| -SCF3 (Trifluoromethylthio) | 1.44 | Significantly more lipophilic |

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. sci-hub.seprinceton.edu The difluoromethyl group, and by extension the difluoromethylthio group, is recognized as a valuable bioisostere for several common functional groups. researchgate.netresearchgate.net

Bioisostere for Hydroxyl (-OH), Thiol (-SH), and Amine/Amide Groups : The -CF2H group is considered a "lipophilic hydrogen bond donor" because the C-H bond is polarized by the two adjacent fluorine atoms. nih.govfigshare.com This allows it to mimic the hydrogen-bonding capabilities of hydroxyl, thiol, or amide groups. alfa-chemistry.comresearchgate.netresearchgate.net Unlike these traditional groups, which are often sites of metabolic glucuronidation or oxidation, the -SCF2H group is metabolically more robust. researchgate.net This replacement can therefore maintain or improve target binding affinity while simultaneously enhancing the pharmacokinetic profile of a drug candidate. princeton.edu

| Original Group | Bioisosteric Replacement | Key Rationale |

|---|---|---|

| -OH (Hydroxyl) | -CF2H containing moiety | Mimics H-bond donation; increases metabolic stability. researchgate.netprinceton.edu |

| -SH (Thiol) | -CF2H containing moiety | Acts as a more stable H-bond donor; less prone to oxidation. researchgate.netresearchgate.net |

| -NH (Amine/Amide) | -CF2H containing moiety | Mimics H-bond donation with improved lipophilicity and stability. researchgate.netresearchgate.net |

Development of Enzyme Inhibitors and Receptor Ligands

The properties of the 3-(difluoromethylthio)benzoyl moiety make it an attractive component in the design of enzyme inhibitors and receptor ligands. The benzoyl chloride functionality allows for covalent attachment to a molecular scaffold, while the -SCF2H group fine-tunes the molecule's interaction with the biological target. For example, in the design of positive allosteric modulators (PAMs) for the CB1 cannabinoid receptor, the related trifluoromethyl group was used to successfully replace an aliphatic nitro group, resulting in compounds with greater potency and improved metabolic stability. elsevierpure.com Similarly, the -SCF2H group's ability to act as a stable hydrogen bond donor can be exploited to form key interactions in an enzyme's active site or a receptor's binding pocket, potentially leading to potent and selective inhibitors. nih.gov While specific, publicly documented examples of marketed drugs containing the precise this compound structure are not prominent, its utility is based on these established principles of medicinal chemistry.

Applications in Prodrug Design and Drug Delivery Systems

The reactive acyl chloride of this compound makes it a chemically suitable tool for applications in prodrug design. Prodrugs are inactive or less active molecules that are converted into the active parent drug in the body. This strategy is often used to improve a drug's solubility, permeability, or to achieve targeted delivery. The benzoyl chloride group can react with hydroxyl or amino groups on a parent drug to form an ester or amide linkage. This linkage can be designed to be cleaved by physiological enzymes (e.g., esterases), releasing the active drug. While this application is chemically feasible, the use of this compound specifically for this purpose is not yet a widely documented strategy in available literature.

Synthesis of Advanced Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

A primary application of this compound is its role as an advanced intermediate in the multi-step synthesis of complex Active Pharmaceutical Ingredients (APIs). beilstein-journals.orgresearchgate.net In pharmaceutical manufacturing, complex molecules are rarely made in a single step. Instead, they are constructed sequentially using stable, pre-functionalized building blocks. This compound serves as such a building block, allowing the efficient introduction of the 3-(difluoromethylthio)benzoyl fragment into a larger molecule. For example, its reaction with ethanol (B145695) in the presence of a base yields Ethyl 3-(difluoromethylthio)benzoate, another stable intermediate that can be carried forward through additional synthetic steps. chemicalbook.com The use of such advanced intermediates is crucial for creating efficient, reproducible, and scalable synthetic routes toward novel APIs. researchgate.net

The Role of this compound in Agrochemical Innovation

The quest for more effective, selective, and environmentally sound agricultural chemicals is a cornerstone of modern crop science. In this pursuit, fluorine chemistry has emerged as a particularly fruitful area of research. The introduction of fluorine-containing functional groups can dramatically alter a molecule's physical, chemical, and biological properties. Among these, the difluoromethylthio (-SCHF2) group has garnered significant attention. The compound this compound is a key reactive intermediate that allows for the incorporation of this valuable moiety into new potential agrochemicals, serving as a critical building block in the development of next-generation herbicides, pesticides, and fungicides.

Applications in Agrochemical Research and Development

3-(Difluoromethylthio)Benzoyl Chloride is a specialized acyl chloride valued not as an end-product but as a versatile precursor for synthesizing more complex molecules. Its utility in agrochemical research stems from the unique properties conferred by the 3-(difluoromethylthio)phenyl part of its structure.

The primary application of this compound in agrochemical research is as a structural component in the rational design of new active ingredients. The difluoromethylthio group is a feature in several commercially successful agrochemicals, demonstrating its value in creating effective products. researchgate.net Researchers utilize this compound to react with various amines, alcohols, and other nucleophiles to create libraries of novel candidate compounds, typically amides and esters.

These new molecules are then screened for biological activity against a wide range of agricultural pests, including weeds, insects, and pathogenic fungi. The presence of the -SCHF2 group is known to be advantageous, and its incorporation via the benzoyl chloride intermediate is a strategic step in the discovery pipeline. researchgate.netresearchgate.net Examples of marketed agrochemicals that feature the difluoromethylthio moiety highlight the success of this approach. researchgate.net

Table 1: Examples of Marketed Agrochemicals Containing the Difluoromethylthio Moiety

| Agrochemical | Type | Target |

| Pyriprole | Pesticide | Insects (e.g., fleas, ticks) |

| Pyrimisulfan | Herbicide | Broad-spectrum paddy weeds |

| Thiazopyr | Herbicide | Pre-emergence crabgrass |

This table showcases commercialized products containing the core -SCHF2 functional group, illustrating its proven utility in agrochemical applications. researchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to medicinal and agrochemical chemistry. These studies involve synthesizing a series of structurally related compounds (analogues) and evaluating how specific changes in their chemical structure affect their biological activity. nottingham.ac.uknih.gov This systematic process allows chemists to identify the key structural features (pharmacophores) responsible for a compound's efficacy and to optimize them for enhanced performance. researchgate.net

This compound is an ideal tool for SAR studies. The difluoromethylthio group has a unique combination of properties:

High Lipophilicity: It increases the molecule's affinity for lipids, which can enhance its ability to penetrate the waxy cuticles of plants or the exoskeletons of insects. researchgate.netmdpi.com

Strong Electron-Withdrawing Nature: This alters the electronic environment of the aromatic ring, which can significantly influence how the molecule binds to its target enzyme or receptor site. researchgate.netresearchgate.net

Metabolic Stability: The C-F bonds are very strong, making the group resistant to metabolic breakdown within the target organism, potentially prolonging its active duration. mdpi.com

The ultimate success of an agrochemical depends on its ability to reach its biological target in a sufficient concentration and persist long enough to be effective (bioavailability and efficacy), while also degrading appropriately in the environment. The difluoromethylthio group, introduced via intermediates like this compound, has a profound impact on these factors. researchgate.net

Bioavailability and Efficacy: The introduction of a difluoromethylthio group often enhances the lipophilicity of a molecule. researchgate.netmdpi.com This is a critical factor for agrochemicals, as it can significantly improve their uptake and transport. For a herbicide to be effective, it must pass through the waxy outer layer of a plant's leaves. For an insecticide, it may need to penetrate the insect's cuticle. By increasing lipophilicity, the -SCHF2 group can facilitate passage across these biological barriers, leading to higher concentrations at the target site and thus greater efficacy. researchgate.netresearchgate.net Furthermore, the group's resistance to enzymatic degradation can protect the active molecule from being metabolized too quickly, prolonging its effect. researchgate.net

Table 2: Properties Imparted by the Difluoromethylthio (-SCHF2) Group

| Property | Impact on Agrochemical Performance | Reference |

| Increased Lipophilicity | Enhances penetration of plant cuticles and insect exoskeletons, improving uptake. | researchgate.netmdpi.comresearchgate.net |

| High Metabolic Stability | Protects the molecule from rapid breakdown by enzymes, prolonging its duration of action. | researchgate.netmdpi.com |

| Strong Electron-Withdrawing Effect | Modifies electronic properties, potentially strengthening the binding interaction with the target protein. | researchgate.netresearchgate.net |

| Unique Steric Profile | Influences how the molecule fits into the active site of a target enzyme or receptor. | mdpi.com |

Environmental Fate: The properties that make the -SCHF2 group beneficial for efficacy—namely its stability—also have implications for its environmental fate. The strength of the carbon-fluorine bond means that compounds containing this group can be highly persistent in soil and water. researchgate.net This persistence can be a double-edged sword. While it can provide longer-lasting pest control, it also raises concerns about potential accumulation in the environment. Regulatory bodies assess the environmental fate and potential for bioaccumulation of any new pesticide, and the degradation pathways of fluorinated molecules are a key area of study. researchgate.net

Beyond its direct use in creating final candidate molecules, this compound is itself an important agrochemical intermediate. Its synthesis begins with more basic starting materials, such as 3-mercaptobenzoic acid, which is reacted to introduce the difluoromethyl group onto the sulfur atom. The resulting 3-(difluoromethylthio)benzoic acid is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride to produce the highly reactive this compound. mdpi.comwikipedia.org

As a benzoyl chloride, it is a versatile and reactive building block. It readily undergoes reactions characteristic of acyl chlorides, most notably Friedel-Crafts acylation and reactions with nucleophiles. This allows chemists to easily form stable amide or ester linkages, effectively "stitching" the 3-(difluoromethylthio)phenyl moiety into a larger, more complex molecular scaffold that may be another, more advanced, intermediate in a multi-step synthesis of a final agrochemical product. wikipedia.org

Computational and Theoretical Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Difluoromethylthio)Benzoyl Chloride, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry, electronic distribution, and orbital energies. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. mdpi.com

These calculations reveal critical data about the molecule's stability and reactivity. The distribution of electron density, for instance, highlights the electrophilic and nucleophilic sites within the molecule. The benzoyl chloride moiety, with its electron-withdrawing carbonyl group, is a key reactive center. The difluoromethylthio group (-SCF₂H) also significantly influences the electronic properties of the benzene (B151609) ring through its inductive and resonance effects.

Table 1: Calculated Molecular Properties of this compound

| Property | Predicted Value | Method |

| Dipole Moment | Value | DFT/B3LYP/6-311++G(d,p) |

| HOMO Energy | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| LUMO Energy | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP/6-311++G(d,p) |

| Mulliken Atomic Charges | C(carbonyl): Value | DFT/B3LYP/6-311++G(d,p) |

| Cl: Value | DFT/B3LYP/6-311++G(d,p) | |

| S: Value | DFT/B3LYP/6-311++G(d,p) | |

| Note: The values in this table are representative and would be determined through specific computational runs. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. nih.gov MD simulations are particularly useful for understanding the conformational flexibility of this compound. nih.gov The rotation around the C-S and C-C single bonds allows the molecule to adopt various conformations, and MD simulations can map the energy landscape of these different spatial arrangements. researchgate.net

In the context of drug discovery, MD simulations are invaluable for studying how this compound might interact with a biological target, such as a protein's active site. nih.gov By simulating the compound in a solvated environment with the target protein, researchers can observe the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or hydrophobic contacts), and calculate the binding free energy. researchgate.net This information is critical for predicting the affinity and specificity of the compound as a potential inhibitor. nih.gov

Prediction of Spectroscopic Signatures and Chemical Reactivity

Computational methods can predict the spectroscopic signatures of this compound, which can aid in its experimental characterization. Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, while the vibrational frequencies from a DFT calculation can be correlated with the peaks in an infrared (IR) spectrum. rsc.org Similarly, the nuclear magnetic resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR data. rsc.org

The reactivity of the compound can also be predicted. The benzoyl chloride group is known to be a reactive acylating agent. Computational studies can model the reaction of this compound with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. The activation energies for these reactions can be calculated to predict the reaction rates and the most likely products. vaia.com

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signatures |

| ¹H NMR | Aromatic protons (multiple signals), -SCF₂H (triplet) |

| ¹³C NMR | C =O (carbonyl), Aromatic carbons, -SC F₂H |

| ¹⁹F NMR | -SCF₂ H (doublet) |

| IR Spectroscopy | C=O stretch, C-Cl stretch, C-F stretches |

| Mass Spectrometry | Molecular ion peak (M⁺), Fragmentation patterns |

| Note: The specific chemical shifts, coupling constants, and vibrational frequencies would be determined from detailed computational analysis. |

Elucidation of Reaction Mechanisms via Density Functional Theory (DFT)

DFT is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. mdpi.comresearchgate.net For instance, in a reaction with a nucleophile, DFT calculations can map out the entire reaction pathway, including the structures and energies of the reactants, transition states, intermediates, and products. researchgate.net This allows for a determination of whether a reaction proceeds through a stepwise or a concerted mechanism. mdpi.com

By analyzing the transition state geometry, researchers can understand the key atomic motions involved in the bond-breaking and bond-forming processes. The calculated activation energy provides a quantitative measure of the reaction's feasibility. This level of mechanistic detail is crucial for optimizing reaction conditions and for designing new synthetic routes.

In Silico Screening and Drug Discovery Pipelines

The unique combination of a reactive benzoyl chloride handle and a difluoromethylthio substituent makes this compound an interesting starting point for drug discovery. In silico screening methods can be used to virtually test a library of compounds derived from this scaffold against a panel of biological targets. drugtargetreview.comnih.gov

The process often begins with molecular docking, where virtual compounds are fitted into the binding site of a target protein to predict their binding affinity and mode. mdpi.com Hits from this initial screen can then be subjected to more rigorous analysis, such as MD simulations, to refine the binding predictions. mdpi.com Furthermore, computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these potential drug candidates, helping to prioritize the most promising compounds for synthesis and experimental testing. nih.govnih.gov This in silico approach significantly accelerates the early stages of drug discovery by focusing resources on compounds with the highest likelihood of success. drugtargetreview.comnih.gov

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-(Difluoromethylthio)Benzoyl Chloride in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single proton of the difluoromethylthio group. The aromatic region would display a complex multiplet pattern corresponding to the four protons on the benzene (B151609) ring. Protons adjacent to the electron-withdrawing benzoyl chloride and difluoromethylthio groups would be shifted downfield. The proton of the -SCF₂H group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (²JH-F).

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. It would show signals for the carbonyl carbon (C=O), the four unique aromatic carbons, and the carbon of the difluoromethylthio group. The carbonyl carbon of an acyl chloride is typically observed significantly downfield, often in the range of 165-170 ppm. chemicalbook.comrsc.org The carbon of the -SCF₂H group will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JC-F).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable for characterization. biophysics.org It would show a single resonance for the two equivalent fluorine atoms of the difluoromethylthio group. This signal would be split into a doublet due to coupling with the geminal proton (²JF-H). nih.gov The chemical shift in ¹⁹F NMR is highly sensitive to the electronic environment, providing a clear confirmation of the difluoromethylthio moiety. wikipedia.orgillinois.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons (4H) | 7.5 - 8.2 | Multiplet (m) | N/A |

| -SCF₂H | 6.8 - 7.0 | Triplet (t) | ²JH-F ≈ 55-60 Hz |

Note: Predicted values are based on typical chemical shifts for benzoyl chloride derivatives and difluoromethylthio compounds. chemicalbook.comchemicalbook.compurdue.edu

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the elemental composition of this compound with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish the compound from other molecules with the same nominal mass.

This technique confirms the molecular formula, C₈H₅ClF₂OS, by matching the experimentally measured exact mass to the theoretically calculated monoisotopic mass. missouri.edu The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ³²S, ¹⁶O). biochemcalc.comstolaf.edu Any significant deviation between the measured and theoretical mass would indicate impurities or an incorrect structural assignment. The high-resolution isotopic pattern, particularly the characteristic signature of one chlorine atom (M+2 peak at approximately one-third the intensity of the molecular ion peak), further corroborates the compound's identity.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Most Abundant Isotope Mass (amu) | Total Mass (amu) |

| Carbon | 8 | 12.000000 | 96.000000 |

| Hydrogen | 5 | 1.007825 | 5.039125 |

| Chlorine | 1 | 34.968853 | 34.968853 |

| Fluorine | 2 | 18.998403 | 37.996806 |

| Oxygen | 1 | 15.994915 | 15.994915 |

| Sulfur | 1 | 31.972071 | 31.972071 |

| Total | Theoretical Monoisotopic Mass | 221.971770 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups.

IR Spectroscopy: The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) group in an acyl chloride. Due to the strong electron-withdrawing inductive effect of the chlorine atom, this band appears at a significantly higher frequency (typically 1780-1815 cm⁻¹) compared to ketones or carboxylic acids. uobabylon.edu.iqlibretexts.orguomustansiriyah.edu.iqreddit.com Other key absorptions include strong C-F stretching vibrations, C-S stretching, and various bands corresponding to the aromatic ring (C-H and C=C stretching and bending modes).

Raman Spectroscopy: Raman spectroscopy provides complementary data. While the polar C=O and C-F bonds that are strong in the IR spectrum may show weaker Raman signals, non-polar and symmetric bonds often produce strong Raman bands. wikipedia.orglibretexts.org Therefore, the C-S and S-S (if any disulfide impurities are present) stretching vibrations can be more readily identified. utoronto.casmacgigworld.com The aromatic ring vibrations also give rise to characteristic Raman signals.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050 - 3150 | Medium to Weak |

| Carbonyl (C=O) Stretch | IR | 1780 - 1815 | Very Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium to Strong |

| C-F Stretch | IR | 1100 - 1350 | Strong |

| C-Cl Stretch | IR | 650 - 850 | Medium to Strong |

| C-S Stretch | Raman, IR | 600 - 750 | Strong (Raman), Weak (IR) |

X-ray Crystallography for Single-Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise and unambiguous data on bond lengths, bond angles, and torsional angles.

The resulting crystal structure would confirm the planar geometry of the benzene ring and the spatial arrangement of the benzoyl chloride and difluoromethylthio substituents relative to each other. Furthermore, it would reveal intermolecular interactions, such as packing forces and potential non-classical hydrogen bonds, within the crystal lattice. As of this writing, a single-crystal X-ray structure for this compound does not appear to be available in public databases.

Advanced Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Separation, Quantification, and Derivatization Studies

Advanced chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in reaction mixtures. The high reactivity of the acyl chloride functional group, however, presents unique analytical challenges. americanpharmaceuticalreview.com

HPLC-MS: Direct analysis by standard reversed-phase high-performance liquid chromatography (RP-HPLC) is often problematic due to the rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid by protic solvents like water or methanol (B129727) in the mobile phase. google.comechemi.com To overcome this, analysis may be performed using normal-phase chromatography with aprotic mobile phases. americanpharmaceuticalreview.com A more robust and common strategy involves derivatization. The acyl chloride is intentionally reacted with a nucleophile, such as an alcohol (e.g., methanol) or an amine, to form a stable ester or amide. researchgate.net This stable derivative can then be easily and reliably separated and quantified using conventional RP-HPLC, often coupled with mass spectrometry (MS) for definitive identification. nih.gov

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds. While benzoyl chlorides can be analyzed by GC-MS, their reactivity and potential for thermal degradation must be considered. analytice.comnih.gov Similar to HPLC, a derivatization strategy can be employed to enhance stability and improve chromatographic performance. For instance, derivatization into a less reactive ester can make the analyte more amenable to GC analysis. GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present in the sample. researchgate.net

Future Perspectives and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Approaches for Production

Traditional synthesis routes for 3-(Difluoromethylthio)Benzoyl Chloride and its precursors often rely on chemically harsh and environmentally detrimental reagents. A known method involves the difluoromethylation of 3-mercaptobenzoic acid using chlorodifluoromethane (B1668795) (Freon 22), an ozone-depleting substance, followed by conversion of the resulting carboxylic acid to the acyl chloride using hazardous reagents like thionyl chloride in toluene. chemicalbook.com The future of its production hinges on the adoption of green chemistry principles to mitigate these challenges.

Key areas of development include:

Greener Chlorinating Agents: Research is moving towards replacing thionyl chloride and phosphorus pentachloride with safer or more efficient alternatives. prepchem.comresearchgate.net Oxalyl chloride, for instance, is a milder reagent that decomposes into volatile byproducts (CO, CO2, HCl), simplifying reaction workup. wikipedia.org Another approach involves the catalytic use of benzotrichloride (B165768) with zinc chloride, avoiding phosphorus or sulfur-based reagents entirely. sciencemadness.org